Icapamespib dihydrochloride is a small molecule compound that serves as a purine analogue, primarily designed to inhibit the activity of epichaperomes. These complexes, which consist of chaperones and co-chaperones, play a significant role in stabilizing misfolded proteins and are implicated in the pathology of neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis. The compound has shown potential in inducing the degradation of disease-associated proteins, thus restoring normal cellular functions .
Icapamespib dihydrochloride is classified as an investigational drug and does not yet have a formal classification under established drug categories. Its chemical identifiers include the CAS number 2267287-26-1 and the UNII code Y0CQ2DGP7R. The IUPAC name for this compound is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine dihydrochloride .
The synthesis of icapamespib dihydrochloride involves multiple steps, beginning with the construction of the purine scaffold. The key intermediate in this synthesis is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is subsequently reacted with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods:
For large-scale synthesis, optimized reaction conditions are employed to ensure high yield and purity. This process typically includes purification techniques such as recrystallization and chromatography to isolate the final product effectively.
Icapamespib dihydrochloride has a molecular formula of C19H25Cl2IN6O2S and an average molecular weight of 599.3 g/mol. The compound's structure features a purine core with various substituents that enhance its interaction with biological targets.
Molecular Structure:
Icapamespib dihydrochloride can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The major products from these reactions include various derivatives of the purine scaffold, which may exhibit distinct biological activities.
Icapamespib dihydrochloride acts by selectively inhibiting epichaperomes, which are complexes formed under chronic cellular stress that stabilize misfolded proteins. By targeting the Hsp90 adenosine triphosphate binding site within these complexes, icapamespib promotes the degradation of misfolded proteins and restores normal cellular functions. This mechanism is particularly relevant in treating neurodegenerative diseases where protein misfolding is prevalent .
The physical properties of icapamespib dihydrochloride include:
Chemical Properties:
The compound's stability, reactivity, and interactions with biological systems are crucial for its therapeutic applications, particularly in neurodegenerative contexts .
Icapamespib dihydrochloride has significant potential in scientific research and therapeutic applications:
Proteostasis networks (PNs) maintain cellular protein health through integrated systems of synthesis, folding, trafficking, and degradation. Molecular chaperones like HSP90 and HSP70 transiently interact with client proteins under physiological conditions to prevent misfolding and aggregation. In neurodegenerative states, chronic cellular stress triggers the formation of stable epichaperomes—pathological, hyperstable scaffolding complexes composed of tightly bound chaperones, co-chaperones, and regulatory proteins. Unlike transient chaperone interactions, epichaperomes create aberrant protein-interaction landscapes that propagate proteotoxicity by:
Table 1: Functional Contrast Between Physiological Chaperones and Pathological Epichaperomes
| Property | Physiological Chaperones | Pathological Epichaperomes |
|---|---|---|
| Structure | Transient, dynamic complexes | Stable, hyperstable assemblies |
| HSP90 Conformation | ATP-dependent folding activity | Rigid, open conformation with exposed ATP-binding sites |
| Cellular Role | Protein folding & quality control | Stabilize misfolded proteins & inhibit degradation |
| Lifespan | Short-lived interactions | Long-lived scaffolds |
| Therapeutic Target | Non-specific inhibition toxic | Selective inhibition feasible |
Epichaperomes act as pathological scaffolds that lock disease-associated proteins (e.g., tau in AD, TDP-43 in ALS) in aggregation-prone states. Phosphorylation of HSP90 at residues Ser226 and Ser255 within intrinsically disordered regions enhances its incorporation into epichaperomes by promoting interactions with co-chaperones like HOP and AHA1. This creates a microenvironment favoring aberrant protein interactions observed in AD and ALS brains [5] [10]. Quantitative proteomics reveals that neurodegenerative brains exhibit repression of ATP-dependent chaperones (HSP90s, HSP70s) and induction of ATP-independent chaperones (small HSPs), contrasting sharply with cancer-associated chaperome profiles. This imbalance directly correlates with proteotoxic aggregation and synaptic dysfunction [10].
Alzheimer’s Disease: Epichaperomes nucleate around HSP90-HSP70 complexes in AD neurons, facilitating tau hyperphosphorylation and amyloid-beta oligomerization. These complexes:
Amyotrophic Lateral Sclerosis: In ALS models, epichaperomes:
Table 2: Icapamespib’s Selective Action Against Disease-Associated Proteins
| Disease | Pathogenic Protein | Icapamespib’s Effect | Observed Outcome |
|---|---|---|---|
| Alzheimer’s | Hyperphosphorylated tau | Promotes degradation via proteasome/lysosome | Reduced neurofibrillary tangle burden |
| Alzheimer’s | Amyloid-beta oligomers | Disrupts scaffolding in neuronal dendrites | Decreased synaptic toxicity |
| ALS | Misfolded SOD1 | Induces disassembly of aggregates | Improved motor neuron survival |
| ALS | TDP-43 aggregates | Restores nucleocytoplasmic transport | Reduced cytoplasmic mislocalization |
Icapamespib’s blood-brain barrier permeability enables CNS targeting, distinguishing it from earlier HSP90 inhibitors. Its mechanism involves non-covalent binding to HSP90’s ATP-binding site exclusively within epichaperomes. This selectivity arises from epichaperome-specific conformational changes in HSP90 that create high-affinity binding pockets. Upon binding, icapamespib triggers:
In cellular models, pretreatment with icapamespib reduces Aβ oligomer accumulation in dendrites by >60%, demonstrating prophylactic potential against proteotoxicity. Its effects persist even after compound removal, suggesting lasting proteome renormalization [9].
The evolution of epichaperome inhibitors began with the purine scaffold-derived compound PU-H71, identified through affinity-capture screening for HSP90 binders. While effective in cancer models, its pharmacokinetic limitations in the CNS spurred structural refinement:
Key Developmental Milestones:
Table 3: Evolution of Purine-Based Epichaperome Inhibitors
| Compound | Structural Features | Epichaperome EC₅₀ | BBB Penetrance | Therapeutic Application |
|---|---|---|---|---|
| PU-H71 | Unsubstituted purine, methoxybenzyl group | 11 nM | Low (0.2:1 ratio) | Metastatic breast cancer |
| PU-AD (early) | Dichloro-phenyl ring | 8 nM | Moderate (0.5:1) | Preclinical neurodegeneration |
| Icapamespib | Iodo-thiophene, tertiary-butyl piperazine | 5 nM | High (0.8:1) | AD, ALS, glioblastoma |
Phase 1 pharmacokinetic data (NCT03935568) confirmed icapamespib’s dose-proportional exposure in humans:
The compound’s oral bioavailability was validated in a crossover study comparing solution and tablet formulations. Unlike conventional HSP90 inhibitors that globally disrupt protein folding, icapamespib’s selectivity for disease-associated epichaperomes minimizes off-target effects, enabling safe chronic dosing in neurodegeneration models [1] [4].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5